molecular formula C12H14N4O2 B14216248 N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine CAS No. 832102-50-8

N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Katalognummer: B14216248
CAS-Nummer: 832102-50-8
Molekulargewicht: 246.27 g/mol
InChI-Schlüssel: JYQBABBYGMOLTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine: is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a nitro group at the 6-position, a prop-2-en-1-yl group at the 1-position, and a dimethylamino group at the 2-position of the benzimidazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine typically involves the following steps:

    Alkylation: The prop-2-en-1-yl group can be introduced via alkylation of the benzimidazole ring using an appropriate alkylating agent such as allyl bromide.

    Dimethylation: The dimethylamino group can be introduced by reacting the intermediate compound with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group in N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Reduction: Formation of N,N-Dimethyl-6-amino-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-1H-benzimidazol-2-amine: Lacks the nitro and prop-2-en-1-yl groups.

    6-Nitro-1H-benzimidazol-2-amine: Lacks the dimethylamino and prop-2-en-1-yl groups.

    1-(Prop-2-en-1-yl)-1H-benzimidazol-2-amine: Lacks the nitro and dimethylamino groups.

Uniqueness

N,N-Dimethyl-6-nitro-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is unique due to the presence of all three functional groups (nitro, prop-2-en-1-yl, and dimethylamino) on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

832102-50-8

Molekularformel

C12H14N4O2

Molekulargewicht

246.27 g/mol

IUPAC-Name

N,N-dimethyl-6-nitro-1-prop-2-enylbenzimidazol-2-amine

InChI

InChI=1S/C12H14N4O2/c1-4-7-15-11-8-9(16(17)18)5-6-10(11)13-12(15)14(2)3/h4-6,8H,1,7H2,2-3H3

InChI-Schlüssel

JYQBABBYGMOLTJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC2=C(N1CC=C)C=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.